molecular formula C20H19F6SSb B8726177 Dibenzylphenylsulfonium hexafluoroantimonate CAS No. 134164-24-2

Dibenzylphenylsulfonium hexafluoroantimonate

Cat. No. B8726177
M. Wt: 527.2 g/mol
InChI Key: LYMXRISDXSCHPR-UHFFFAOYSA-H
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Patent
US05149767

Procedure details

A mixture of 123.0 g (0.325 mol) of dibenzylsulfonium tetrafluoroborate in 400 ml of methylene chloride is dissolved in a 2 liter round-bottomed flask at RT under N2 to give a clear solution. 117.8 g of sodium hexafluoroantimonate are then added and the mixture is stirred at RT for 31/2 h. The suspension is now filtered over silica gel and the solvent is removed from the filtrate using a rotary evaporator. The slightly reddish viscous residue is dissolved again in 250 ml of methanol, and after addition of 250 ml of water the product is allowed to crystallize at RT for 1-2 h. The suspension is filtered and the residue is washed with water. The product is then dried under a high vacuum at RT overnight. 163.9 g (95% of theory) of dibenzylphenylsulfonium hexafluoroantimonate are obtained as white crystals of melting point 105°-109° C.
Name
dibenzylsulfonium tetrafluoroborate
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
117.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[CH2:6]([SH+:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[F:21][Sb-:22]([F:27])([F:26])([F:25])([F:24])[F:23].[Na+]>C(Cl)Cl>[F:21][Sb-:22]([F:27])([F:26])([F:25])([F:24])[F:23].[CH2:14]([S+:13]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
dibenzylsulfonium tetrafluoroborate
Quantity
123 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C1=CC=CC=C1)[SH+]CC1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
117.8 g
Type
reactant
Smiles
F[Sb-](F)(F)(F)(F)F.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for 31/2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in a 2 liter round-bottomed flask at RT under N2
CUSTOM
Type
CUSTOM
Details
to give a clear solution
FILTRATION
Type
FILTRATION
Details
The suspension is now filtered over silica gel
CUSTOM
Type
CUSTOM
Details
the solvent is removed from the filtrate
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The slightly reddish viscous residue is dissolved again in 250 ml of methanol
ADDITION
Type
ADDITION
Details
after addition of 250 ml of water the product
CUSTOM
Type
CUSTOM
Details
to crystallize at RT for 1-2 h
Duration
1.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
WASH
Type
WASH
Details
the residue is washed with water
CUSTOM
Type
CUSTOM
Details
The product is then dried under a high vacuum at RT overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
F[Sb-](F)(F)(F)(F)F.C(C1=CC=CC=C1)[S+](C1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 163.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 191.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.